molecular formula C18H17ClN6O2 B11425521 5-amino-N-(2-chlorophenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2-chlorophenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11425521
M. Wt: 384.8 g/mol
InChI Key: ZFJMGGRUNVFTNS-UHFFFAOYSA-N
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Description

5-amino-N-(2-chlorophenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-chlorophenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Carbamoyl Group: The carbamoyl group is typically introduced via a reaction between an isocyanate and an amine.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbamoyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Triazole derivatives are known for their ability to inhibit enzymes and proteins involved in various diseases, making them valuable in drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-chlorophenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form strong interactions with metal ions or hydrogen bonds, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family, known for its stability and versatility.

    5-amino-1,2,3-triazole: A simpler analog with similar biological activities.

    N-(2-chlorophenyl)-1,2,3-triazole: A compound with a similar structure but lacking the carbamoyl group.

Uniqueness

5-amino-N-(2-chlorophenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of functional groups it possesses. The presence of the amino, chlorophenyl, and carbamoyl groups, along with the triazole ring, provides a unique set of chemical properties and potential biological activities that distinguish it from other triazole derivatives.

Properties

Molecular Formula

C18H17ClN6O2

Molecular Weight

384.8 g/mol

IUPAC Name

5-amino-N-(2-chlorophenyl)-1-[2-(2-methylanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C18H17ClN6O2/c1-11-6-2-4-8-13(11)21-15(26)10-25-17(20)16(23-24-25)18(27)22-14-9-5-3-7-12(14)19/h2-9H,10,20H2,1H3,(H,21,26)(H,22,27)

InChI Key

ZFJMGGRUNVFTNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)N

Origin of Product

United States

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